molecular formula C21H20N2O2 B13466431 5,5-bis(1H-indol-3-yl)pentanoic acid

5,5-bis(1H-indol-3-yl)pentanoic acid

Cat. No.: B13466431
M. Wt: 332.4 g/mol
InChI Key: HQERNOHMGPEZSO-UHFFFAOYSA-N
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Description

5,5-bis(1H-indol-3-yl)pentanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-bis(1H-indol-3-yl)pentanoic acid typically involves the reaction of indole derivatives with pentanoic acid or its derivatives. One common method is the condensation reaction between indole-3-carboxaldehyde and pentanoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5,5-bis(1H-indol-3-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole groups can be oxidized to form corresponding oxindoles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxindoles and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: N-alkylated or N-acylated indole derivatives.

Scientific Research Applications

5,5-bis(1H-indol-3-yl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,5-bis(1H-indol-3-yl)pentanoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole groups can interact with biological macromolecules such as proteins and nucleic acids, potentially modulating their function. The compound may also affect cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-indol-3-yl)pentanoic acid
  • 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
  • 1-methyl-1H-indole-7-carboxylic acid

Uniqueness

5,5-bis(1H-indol-3-yl)pentanoic acid is unique due to the presence of two indole groups, which may confer distinct biological activities compared to similar compounds with only one indole group.

Properties

Molecular Formula

C21H20N2O2

Molecular Weight

332.4 g/mol

IUPAC Name

5,5-bis(1H-indol-3-yl)pentanoic acid

InChI

InChI=1S/C21H20N2O2/c24-21(25)11-5-8-14(17-12-22-19-9-3-1-6-15(17)19)18-13-23-20-10-4-2-7-16(18)20/h1-4,6-7,9-10,12-14,22-23H,5,8,11H2,(H,24,25)

InChI Key

HQERNOHMGPEZSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CCCC(=O)O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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